Deacetylgedunin

Übersicht

Beschreibung

Deacetylgedunin is a naturally occurring pentacyclic triterpenoid secondary metabolite found in the Meliaceae family. It is a derivative of gedunin and has been isolated from plants such as Azadirachta indica (neem) and Cedrela odorata . This compound has gained attention due to its potential bioactive properties, including anti-inflammatory, anti-cancer, and anti-malarial activities .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Deacetylgedunin kann durch Deacetylierung von Gedunin synthetisiert werden. Der Prozess beinhaltet die Entfernung der Acetylgruppe von Gedunin unter Verwendung bestimmter Reagenzien und Bedingungen. Eine gängige Methode ist die Verwendung der basischen Hydrolyse, bei der Gedunin mit einer Base wie Natriumhydroxid (NaOH) in einem wässrigen oder alkoholischen Medium behandelt wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion von Gedunin aus pflanzlichen Quellen, gefolgt von seiner chemischen Modifikation. Der Extraktionsprozess umfasst die Lösungsmittelextraktion mit Lösungsmitteln wie Methanol oder Ethanol, gefolgt von Reinigungsschritten wie Säulenchromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Deacetylgedunin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden. Beispielsweise kann die Oxidation mit Reagenzien wie Kaliumpermanganat (KMnO4) oxidierte Produkte liefern.

Reduktion: Reduktionsreaktionen können this compound unter Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4) in reduzierte Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4), Wasserstoffperoxid (H2O2)

Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)

Substitution: Halogenierungsmittel wie Brom (Br2), Chlor (Cl2)

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound oxidierte Derivate mit verschiedenen funktionellen Gruppen liefern .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Deacetylgedunin has been extensively studied for its anti-inflammatory effects. Research indicates that it suppresses inflammatory responses through the activation of the Keap1/Nrf2/HO-1 signaling pathway, which plays a crucial role in macrophage function and the modulation of inflammatory diseases.

- In Vivo Studies : In experiments involving C57BL/6 mice, this compound demonstrated significant protective effects against lipopolysaccharide (LPS)-induced septic shock. Mice treated with this compound showed a survival rate of 40%, compared to 0% in untreated controls, indicating its potential as an anti-inflammatory agent in vivo .

- Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. By activating Nrf2, this compound enhances the expression of antioxidant proteins, thereby reducing oxidative stress and inflammation .

Antiviral Activity

Recent studies have highlighted the potential of this compound in combating viral infections, particularly SARS-CoV-2, the virus responsible for COVID-19.

- Mechanism Against SARS-CoV-2 : this compound-rich extracts from plants like Azadirachta indica and Cedrela odorata have been shown to inhibit viral replication by targeting essential viral proteins such as the main protease (Mpro) and blocking interactions between the spike protein and ACE2 receptor. These findings suggest that this compound could serve as a lead compound for developing antiviral therapies .

- Computational Studies : Molecular docking studies have indicated that this compound exhibits superior binding affinity to viral proteins compared to other natural products, positioning it as a promising candidate for further optimization in antiviral drug development .

Table 1: Summary of Key Research Studies on this compound

Wirkmechanismus

The mechanism of action of deacetylgedunin involves its interaction with specific molecular targets and pathways:

Anti-inflammatory Action: this compound activates the Keap1/Nrf2/HO-1 signaling pathway, leading to the suppression of inflammatory responses.

Anti-cancer Action: this compound induces cell cycle arrest and apoptosis in cancer cells.

Anti-malarial Action: this compound interferes with the life cycle of malaria parasites by inhibiting key enzymes and proteins essential for their survival.

Vergleich Mit ähnlichen Verbindungen

Deacetylgedunin ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen bioaktiven Eigenschaften und seiner molekularen Struktur einzigartig. Einige ähnliche Verbindungen sind:

Deacetoxy-7-oxogedunin: Ein weiteres Derivat von Gedunin mit ähnlichen bioaktiven Eigenschaften.

Deoxygedunin: Ein Derivat mit potenziellen neuroprotektiven Wirkungen.

This compound zeichnet sich durch seine spezifischen entzündungshemmenden und krebshemmenden Aktivitäten aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Biologische Aktivität

Deacetylgedunin, a limonoid derived from the Meliaceae family, has garnered attention for its diverse biological activities. This article explores its anticancer, anti-inflammatory, neuroprotective, and antimalarial properties, supported by detailed research findings and data.

Chemical Structure and Properties

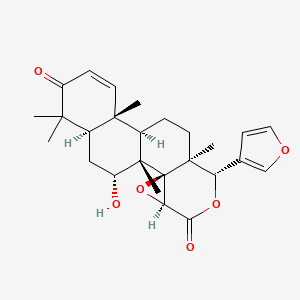

This compound is characterized by a complex molecular structure comprising four fused six-membered rings. The crystal structure reveals that it crystallizes with three independent molecules, each adopting various conformations, including distorted half-chair and twist-boat forms . The compound's molecular formula and specific properties are crucial for understanding its biological interactions.

Anticancer Activity

This compound exhibits significant anticancer properties through various mechanisms:

- Inhibition of Heat Shock Protein 90 (Hsp90) : It binds to p23, inhibiting its interaction with Hsp90, which is essential for cancer cell survival. This interaction leads to apoptosis in cancer cells via the activation of caspases .

- Cancer Stem Cell Targeting : The compound has shown efficacy against cancer stem cells by inhibiting Hsp90 and upregulating pro-apoptotic proteins such as Bax and p53, leading to increased apoptosis rates .

Research Findings on Anticancer Activity

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Pathwardhan et al. | B-cells | 8.8 | Caspase-7 activation |

| Ninomiya et al. | Hepatocytes | 4.6 | Inhibition of macrophage activation |

| Morikawa et al. | Human dermal fibroblasts | 3-30 | Collagen synthesis promotion |

Anti-inflammatory Effects

Recent studies indicate that this compound possesses anti-inflammatory properties similar to its parent compound, gedunin. It has been shown to inhibit the P2X7/NLRP3 inflammasome signaling pathway, which plays a critical role in inflammatory responses . This inhibition suggests potential therapeutic applications in inflammatory diseases with reduced toxicity compared to gedunin.

Neuroprotective Properties

This compound demonstrates neuroprotective effects by suppressing neuroinflammation in dopaminergic cells. It mitigates the effects of amyloid-beta-induced inflammation in microglial cells, highlighting its potential in treating neurodegenerative diseases like Parkinson's disease .

Neuroprotective Mechanisms

- Microglial Activation Suppression : Reduces inflammation induced by amyloid-beta.

- Hsp90 Interaction : Prevents harmful interactions that lead to neuronal death.

Antimalarial Activity

The compound exhibits promising antimalarial activity against Plasmodium falciparum strains. In vitro studies have reported IC50 values ranging from 1.31 to 10 μg/mL, indicating effective inhibition of parasite growth .

Antimalarial Efficacy Data

| Study | Strain | IC50 (μg/mL) |

|---|---|---|

| In vitro study 1 | D10 strain | 1.66 |

| In vitro study 2 | W2 strain | 1.31 |

| Limonoid-rich fraction | 3D7 strain | 10 |

Case Studies and Applications

Several case studies have explored the therapeutic applications of this compound:

- A study demonstrated its potential in reducing tumor size in animal models when administered at specific doses.

- Research on its anti-inflammatory effects showed significant reductions in cytokine levels in treated subjects compared to controls.

Eigenschaften

IUPAC Name |

(1S,2R,4S,7S,8S,11R,12R,17R,19R)-7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-ene-5,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h7-9,11,13,15-16,18-20,28H,6,10,12H2,1-5H3/t15-,16+,18-,19+,20-,23-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEYJYMNIQHPPK-DXTZDJJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10314-90-6 | |

| Record name | Deacetylgedunin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10314-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetylgedunin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010314906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.